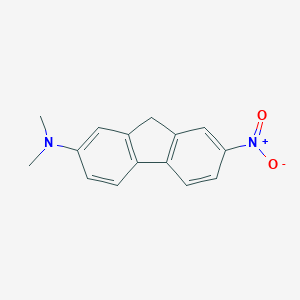

2-Dimethylamino-7-nitrofluorene

Overview

Description

2-Dimethylamino-7-nitrofluorene is an organic compound with the molecular formula C15H14N2O2. It is a derivative of fluorene, characterized by the presence of a dimethylamino group at the 2-position and a nitro group at the 7-position. This compound is known for its unique photophysical properties and has been widely studied for its applications in various scientific fields .

Mechanism of Action

Target of Action

The primary target of 2-Dimethylamino-7-nitrofluorene is human serum albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.

Mode of Action

This compound interacts with its target, HSA, by binding to its hydrophobic sites . The apparent binding constants were determined by fluorescence titration to be 0.37 × 10^6 M^−1 for 1 and 2.2 × 10^6 M^−1 for 2 . This interaction results in changes in the fluorescence spectra of the compound, which shift to shorter wavelengths as the polarity of the medium decreases .

Result of Action

The binding of this compound to HSA results in changes in the fluorescence spectra of the compound . The energy of the Trp-214 fluorescence of HSA is transferred to the HSA-bound fluorophores with near 100% efficiency . This indicates that the compound could potentially be used as a fluorescent probe in the study of proteins and their binding properties .

Action Environment

The action of this compound is influenced by the polarity of the medium . The fluorescence spectra of the compound shift to shorter wavelengths as the polarity of the medium decreases . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the polarity of the surrounding medium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-7-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The process begins with the preparation of 2-dimethylaminofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylamino-7-nitrofluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted fluorene derivatives.

Scientific Research Applications

2-Dimethylamino-7-nitrofluorene has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study solvent polarity and molecular interactions.

Biology: Employed in the study of DNA damage and repair mechanisms due to its mutagenic properties.

Medicine: Investigated for its potential use in cancer research as a fluorescent marker.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Comparison with Similar Compounds

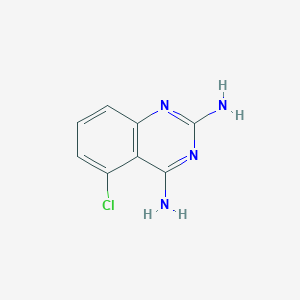

- 2-Amino-7-nitrofluorene

- 2-Chloro-7-nitrofluorene

- 2-Acetamido-7-nitrofluorene

Comparison: 2-Dimethylamino-7-nitrofluorene is unique due to its strong electron-donating dimethylamino group, which enhances its fluorescence and solvatochromic properties compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and specificity, such as in biological labeling and optoelectronic devices .

Properties

IUPAC Name |

N,N-dimethyl-7-nitro-9H-fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-16(2)12-3-5-14-10(8-12)7-11-9-13(17(18)19)4-6-15(11)14/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEKUKDWAIXWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396072 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19221-04-6 | |

| Record name | 2-DIMETHYLAMINO-7-NITROFLUORENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

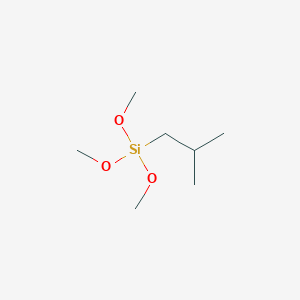

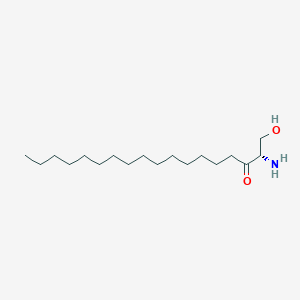

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

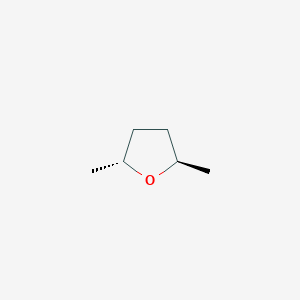

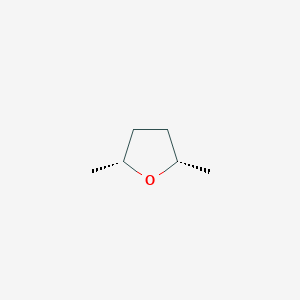

Feasible Synthetic Routes

Q1: What makes 2-Dimethylamino-7-nitrofluorene (DMANF) useful in studying solvent properties?

A: DMANF exhibits positive solvatochromism, meaning its UV-visible absorption spectrum shifts depending on the solvent's polarity. This property makes DMANF a sensitive probe for assessing a solvent's dipolarity/polarizability (SPP). Researchers have used DMANF to establish an SPP scale for various solvents, including alcohols and even the gas phase []. This scale is useful for understanding and predicting solvent effects in various chemical processes.

Q2: How does the structure of DMANF influence its excited-state dynamics?

A: DMANF, like its analog 2-amino-7-nitrofluorene (ANF), undergoes unique excited-state dynamics. Upon photoexcitation, both molecules experience a charge transfer process leading to a highly dipolar excited singlet state (S1). This charge transfer triggers two main relaxation pathways: dipolar solvation and conformational relaxation. Notably, the conformational relaxation involves twisting the nitro group orthogonal to the aromatic plane []. This twisting motion, observed to be friction-affected and diffusive, does not involve further charge transfer and is a key characteristic of DMANF's excited-state behavior.

Q3: How does DMANF compare to other solvent polarity scales?

A: The SPP scale derived from DMANF and its homomorph 2-fluoro-7-nitrofluorene (FNF) correlates well with established solvent polarity scales, particularly for nonprotic solvents []. These include Kosower's Z, Dimroth and Reichardt's ET(30), Brooker's χR, Dong and Winnick's Py, Kamlet, Abboud, and Taft's π*, and Drago's S′ scale. The advantage of the DMANF/FNF-based scale lies in its derivation from electronic transitions, offering a potentially more accurate description of solvent effects relevant to spectroscopic techniques and other chemical processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)